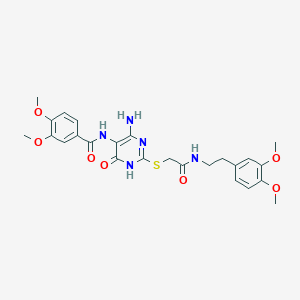

![molecular formula C9H9ClN2O2 B2611982 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1365964-78-8](/img/structure/B2611982.png)

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1365964-78-8. It has a molecular weight of 212.64 . This compound is in solid form and is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridine derivatives involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2.ClH/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6;/h2-5H,1H3,(H,12,13);1H . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.64 .Scientific Research Applications

Synthesis and Chemical Properties

2-Methylimidazo[1,2-a]pyridine derivatives have been extensively studied for their chemical synthesis processes and properties. A notable method involves the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, showcasing the versatility and potential for environmentally friendly synthesis approaches (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, the catalytic activity of imidazolo[1,2-a]pyridine derivatives has been evaluated in the oxidation of catechol, indicating potential applications in environmental chemistry and catalysis (R. Saddik et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of imidazo[1,2-a]pyridine derivatives has revealed promising applications. Studies demonstrate the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, showcasing their antimicrobial activity and indicating potential for development into new antimicrobial agents (B. Jyothi & N. Madhavi, 2019).

Material Chemistry and Catalysis

The versatility of 2-Methylimidazo[1,2-a]pyridine derivatives extends to material chemistry and catalysis. The synthesis of bridged biimidazoles and the exploration of their structural properties highlight the potential of these compounds in developing new materials with unique chemical and physical properties (T. Welzel et al., 2006). Furthermore, the efficient synthesis of substituted imidazo[4,5-b]pyridines presents an approach of biological interest, indicating the broad applicability of these derivatives in various research and industrial fields (Y. Xing, Chuanxiang Liu, & Fan-hong Wu, 2013).

Environmental Sustainability

The development of environmentally sustainable methodologies for synthesizing imidazo[1,2-a]pyridine derivatives, such as the iodine-promoted synthesis in aqueous media, underscores the growing emphasis on green chemistry principles in research (Zigmee T. Bhutia et al., 2020). These approaches not only offer potential environmental benefits but also enhance the efficiency and scalability of the synthesis processes.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely .

Future Directions

The antimicrobial properties of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-a]pyridine, against Staphylococcus aureus suggest possibilities for further antibacterial activity studies . Additionally, the wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives indicates potential for further exploration in various fields of medicinal chemistry .

Properties

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFOHHGBFBQASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)

![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)

![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2611914.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2611918.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2611919.png)

![[3-(3-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B2611921.png)

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2611922.png)